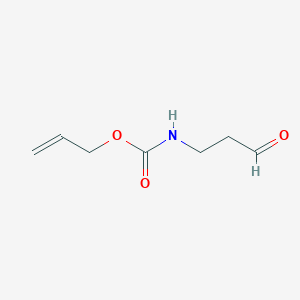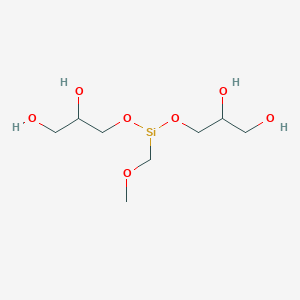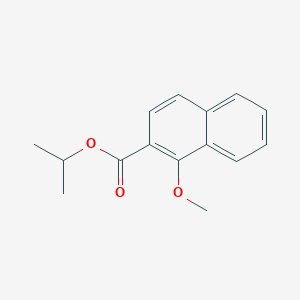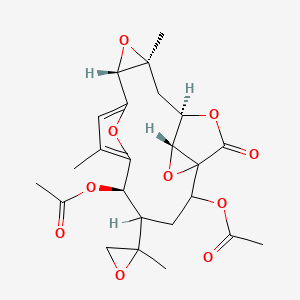
Prop-2-en-1-yl (3-oxopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
allyl (3-oxopropyl)carbamate , has the chemical formula C7H11NO3. It is a compound with interesting properties and applications.
Méthodes De Préparation
Synthetic Routes: There are several synthetic routes to prepare this compound. One common method involves the reaction of allylamine with ethyl chloroformate (ClCOOEt) under basic conditions. The reaction proceeds as follows:
Allylamine+Ethyl Chloroformate→Prop-2-en-1-yl (3-oxopropyl)carbamate
Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or ethyl acetate) with a base (such as triethylamine or sodium bicarbonate) as a catalyst.
Industrial Production: Industrial production methods may involve large-scale synthesis using similar principles. specific industrial processes and conditions may vary.
Analyse Des Réactions Chimiques
Reactivity: Prop-2-en-1-yl (3-oxopropyl)carbamate can undergo various reactions:
Hydrolysis: The compound can be hydrolyzed to yield allylamine and the corresponding carbamic acid.
Substitution: It can react with nucleophiles (e.g., amines) to form substituted derivatives.
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.
Ethyl Chloroformate: Used for carbamate formation.
Triethylamine: Often employed as a base in the synthesis.
Hydrochloric Acid (HCl): Used for hydrolysis.
Major Products: The major product of the reaction between allylamine and ethyl chloroformate is this compound itself.
Applications De Recherche Scientifique
This compound finds applications in:
Medicinal Chemistry: As a potential drug scaffold due to its reactivity and functional groups.
Pesticide Development: Carbamates are used as insecticides and herbicides.
Polymer Chemistry: For modifying polymer surfaces.
Mécanisme D'action
The exact mechanism of action depends on the specific application. In medicinal contexts, it may interact with enzymes or receptors, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Prop-2-en-1-yl (3-oxopropyl)carbamate shares similarities with other carbamates, such as N-(Prop-2-en-1-yl)acetamide (CAS Number: 692-33-1). its unique structure sets it apart.
Remember that this compound’s properties and applications continue to be explored, making it an intriguing subject for scientific investigation
Propriétés
Numéro CAS |
164532-49-4 |
|---|---|
Formule moléculaire |
C7H11NO3 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
prop-2-enyl N-(3-oxopropyl)carbamate |
InChI |
InChI=1S/C7H11NO3/c1-2-6-11-7(10)8-4-3-5-9/h2,5H,1,3-4,6H2,(H,8,10) |
Clé InChI |
ZXJDQMLKHHAXMM-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)NCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine](/img/structure/B14280557.png)

![2-[(Benzylsulfanyl)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14280566.png)
![1-[(2,2-Dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14280576.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14280583.png)



![11,11a-Dihydro-6aH-benzo[a]fluorene](/img/structure/B14280603.png)

![3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14280614.png)


